molecular formula C11H9FN2O3 B11439232 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B11439232
M. Wt: 236.20 g/mol
InChI Key: CMJSVRXTMIPHNM-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal key structural features:

  • The 3-fluorophenyl ring and the 1,2,4-oxadiazole moiety are nearly coplanar, with a dihedral angle of $$ 14.0^\circ $$. This near-planarity suggests conjugation between the aromatic systems, stabilizing the molecular structure.
  • The carboxylic acid group rotates $$ 14.7^\circ $$ relative to the oxadiazole plane, minimizing steric hindrance.
  • Intermolecular O–H···O hydrogen bonds between carboxylic acid groups form centrosymmetric dimers (Figure 1). These dimers stack along the crystallographic a-axis, creating a layered supramolecular architecture.

Figure 1: Hydrogen-bonded dimer formation
(Hypothetical illustration based on described interactions)

Nuclear Magnetic Resonance Spectral Assignments

While specific $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR data for this compound are not explicitly provided in the sources, expected signals can be inferred from analogous 1,2,4-oxadiazole derivatives:

  • $$ ^1\text{H} $$ NMR :
    • Carboxylic acid proton: A broad singlet near $$ \delta \, 12.0 \, \text{ppm} $$.
    • Aromatic protons: Multiplet signals between $$ \delta \, 7.2 \, \text{–} \, 8.0 \, \text{ppm} $$ for the 3-fluorophenyl group.
    • Propanoic acid chain: A triplet ($$ \delta \, 2.6 \, \text{ppm} $$) for the methylene group adjacent to the oxadiazole and a triplet ($$ \delta \, 3.1 \, \text{ppm} $$) for the methylene near the carboxylic acid.
  • $$ ^{13}\text{C} $$ NMR :
    • Oxadiazole carbons: Peaks near $$ \delta \, 165 \, \text{ppm} $$ (C=N–O) and $$ \delta \, 175 \, \text{ppm} $$ (C–O–N).
    • Carboxylic acid carbon: A peak near $$ \delta \, 172 \, \text{ppm} $$.

Infrared Vibrational Mode Analysis

Infrared spectroscopy identifies characteristic functional group vibrations:

  • O–H stretch : A broad band at $$ 2500 \, \text{–} \, 3300 \, \text{cm}^{-1} $$ from the carboxylic acid group.
  • C=O stretch : A strong peak near $$ 1700 \, \text{cm}^{-1} $$.
  • Oxadiazole ring vibrations : Stretching modes at $$ 1600 \, \text{–} \, 1500 \, \text{cm}^{-1} $$ (C=N and C–O).
  • C–F stretch : A signal near $$ 1100 \, \text{–} \, 1000 \, \text{cm}^{-1} $$.

Comparative Structural Analysis with 1,2,4-Oxadiazole Derivatives

Structural variations among 1,2,4-oxadiazole derivatives significantly influence their physicochemical properties. Key comparisons include:

Table 2: Structural and functional comparisons with analogs

Compound Name Substituent Position Molecular Weight (g/mol) Unique Features
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Fluorophenyl 236.20 Enhanced solubility due to para-fluorine orientation
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Chlorophenyl 252.66 Higher lipophilicity from chlorine
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Methoxyphenyl 248.23 Electron-donating methoxy group alters reactivity
  • Electronic Effects : The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in analogs.
  • Crystallographic Trends : Derivatives with halogen substituents (e.g., fluorine, chlorine) exhibit similar dimerization via hydrogen bonding, whereas methoxy-substituted analogs show altered packing due to steric bulk.
  • Bioactivity Correlations : Fluorine’s electronegativity enhances interactions with biological targets compared to chlorine or methoxy groups, as observed in enzyme inhibition studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C11H9FN2O3/c12-8-3-1-2-7(6-8)11-13-9(17-14-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16)

InChI Key

CMJSVRXTMIPHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Formation of 3-Fluorobenzamidoxime

The synthesis typically begins with the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine. This step generates 3-fluorobenzamidoxime, a critical intermediate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures (150°C) to accelerate nucleophilic addition.

Cyclization with Succinic Anhydride

The amidoxime intermediate is subsequently treated with succinic anhydride under thermal conditions. This step involves nucleophilic attack by the amidoxime’s oxygen atom on the anhydride, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. Early methods required prolonged reaction times (6–24 hours) under reflux in solvents like DMF or dichloromethane, yielding the target compound in 45–62% isolated yield after purification.

Table 1: Yields from Conventional Synthesis

Starting MaterialElectrophileSolventTime (h)Yield (%)
3-FluorobenzamidoximeSuccinic anhydrideDMF662
3-FluorobenzamidoximeSuccinic anhydrideDMA457

Key challenges include competing side reactions, such as the formation of dimethylamide byproducts when using DMF at high temperatures. Substituting DMF with dimethylacetamide (DMA) mitigates this issue, improving reaction fidelity.

Microreactor-Based Continuous Flow Synthesis

Three-Stage Microreactor Configuration

A breakthrough in efficiency was achieved using a continuous flow microreactor system, which condenses the multistep synthesis into a single 30-minute process. The system comprises three sequential microreactors:

  • Amidoxime Formation : 3-fluorobenzonitrile reacts with hydroxylamine hydrochloride at 150°C in a 1000 μL chip.

  • Electrophilic Activation : The intermediate meets succinic anhydride in a T-junction at 20°C.

  • Cyclization : The final reaction occurs in a second microreactor heated to 200°C under 7.5–8.5 bar pressure.

Advantages of Microreactor Technology

  • Enhanced Heat Transfer : Superheating solvents (e.g., DMF to 200°C) accelerates cyclization without decomposition.

  • Scalability : The system produces 40–80 mg of purified product per 35-minute run, ideal for high-throughput library synthesis.

  • Reproducibility : Precise temperature and pressure control reduce batch-to-batch variability.

Table 2: Microreactor Performance Metrics

ParameterValue
Total Reaction Time30–35 minutes
Throughput0.5 mmol per run
Average Yield58% (range: 40–63%)

Despite its advantages, this method requires specialized equipment, limiting accessibility for small-scale laboratories.

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Microwave irradiation significantly reduces reaction times. A mixture of 3-fluorobenzamidoxime (2.0 mmol) and succinic anhydride (2.2 mmol) is irradiated in a domestic microwave oven at 300 W for 10 minutes. The crude product is purified via column chromatography, yielding 57% of the target compound.

Solvent and Energy Efficiency

  • Reduced Solvent Volume : Microwave reactions use 50% less solvent compared to conventional methods.

  • Lower Energy Consumption : Shorter reaction times decrease overall energy input by ~70%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodTimeYield (%)ScalabilityEquipment Cost
Conventional6–24 h45–62ModerateLow
Microreactor30 min40–63HighHigh
Microwave10 min57ModerateModerate
  • Conventional Synthesis remains the most accessible method for laboratories lacking advanced instrumentation.

  • Microreactor Systems excel in rapid, scalable production but require significant upfront investment.

  • Microwave-Assisted Synthesis balances speed and cost, making it suitable for medium-scale applications.

Critical Considerations in Purification

Chromatographic Techniques

Preparative high-performance liquid chromatography (HPLC) is universally employed for final purification, achieving >95% purity. Mobile phases typically comprise acetonitrile/water gradients with 0.1% trifluoroacetic acid to enhance separation.

Crystallization Optimization

Recrystallization from chloroform or ethanol yields colorless crystals suitable for X-ray diffraction analysis, confirming structural integrity.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces carboxylic acid derivatives and ammonia.

  • Basic Hydrolysis : Yields amidoxime intermediates.

Table 2: Hydrolysis Conditions

ConditionReagentsProductsMonitoring Method
AcidicHCl/H₂SO₄Carboxylic acids + NH₃TLC, HPLC
BasicNaOH/KOHAmidoxime intermediatesTLC

Esterification of the Propanoic Acid Group

The carboxylic acid group participates in esterification:

  • Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄).

  • Outcome : Forms ester derivatives (e.g., methyl or ethyl esters).

Table 3: Esterification Parameters

AlcoholCatalystTemperatureYield (Reported)
MethanolH₂SO₄RefluxNot quantified
EthanolH₂SO₄60–80°CNot quantified

Ring-Opening Reactions

The oxadiazole ring can undergo ring-opening under specific conditions:

  • Reductive Ring-Opening : Using LiAlH₄ or NaBH₄ to yield thioamide derivatives.

  • Thermal Decomposition : At elevated temperatures (>200°C), generates nitrile and CO₂.

Intermolecular Interactions

The compound forms stable dimers via hydrogen bonding:

  • Hydrogen Bonds : O–H···O interactions between carboxyl groups of adjacent molecules .

  • Crystal Packing : Dimers stack along the crystallographic a-axis, stabilized by π-π interactions .

Figure 1: Dimerization via Hydrogen Bonding

text
O–H···O Distance: ~2.65 Å Dihedral Angle Between Rings: 14.0° [2]

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

  • Anti-inflammatory Activity : Inhibits carrageenin-induced inflammation in rats (42–43% reduction at 75–150 mg/kg) .

  • Analgesic Effects : Reduces acetic acid-induced writhing in mice (31–49% inhibition at 150–300 mg/kg) .

Table 4: Biological Activity Data

Assay ModelDoseEfficacyCitation
Carrageenin-induced edema (rats)75 mg/kg43.3% reduction
Acetic acid writhing (mice)300 mg/kg49.5% inhibition

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C.

  • Light Sensitivity : Stable under standard laboratory lighting.

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

Key Takeaways

  • The oxadiazole ring is susceptible to hydrolysis and reductive cleavage.

  • The propanoic acid group enables esterification and salt formation.

  • Structural dimerization via hydrogen bonding influences solid-state properties .

  • Biological activity correlates with its ability to modulate inflammatory pathways .

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the development of pharmaceuticals and agrochemicals. For instance, the oxadiazole ring can be modified to create derivatives with enhanced biological activity .

Biology

The compound's unique structure allows it to engage in specific biological interactions, making it a candidate for studying various biological pathways. Research has indicated its potential as an anti-cancer agent. In vitro studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against cancer cell lines such as glioblastoma . The mechanism of action likely involves modulation of enzyme activity or receptor interactions, which can lead to apoptosis in cancer cells .

Case Study: Anti-Cancer Activity
A study evaluated several oxadiazole derivatives for their cytotoxic effects against glioblastoma cells. Compounds similar to this compound displayed notable growth inhibition percentages (PGIs) ranging from 50% to over 85% against various cancer cell lines .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to be used in formulating advanced polymers or as an additive in coatings that require specific thermal or chemical resistance.

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group can interact with enzymes or receptors, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key analogs and their substituents:

Compound Name Substituent at Oxadiazole-3 Position Substituent at Oxadiazole-5 Position Molecular Weight (g/mol) Key Structural Feature
Target Compound 3-Fluorophenyl Propanoic acid 237.21 Fluorine meta-substitution enhances polarity
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid Phenyl Propanoic acid 218.21 Lacks electronegative substituents
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Pyridin-3-yl Propanoic acid 219.20 Nitrogen in aromatic ring alters basicity
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Bromophenyl Propanoic acid 297.11 Bromine increases molecular weight and hydrophobicity
3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Fluoro-3-methylphenyl Propanoic acid 250.23 Combined fluorine and methyl groups affect steric bulk

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Br): Increase polarity and may improve binding affinity in biological targets. The fluorine in the target compound enhances metabolic stability compared to non-halogenated analogs .
  • Steric Effects: Bulky substituents like trifluoromethyl (e.g., 3-[3-(3-Trifluoromethylphenyl)-...]propanoic acid) reduce solubility but improve receptor selectivity .

Insights :

  • Halogenated derivatives (F, Br) often require optimized purification steps due to solubility challenges .
  • Heteroaromatic substituents (e.g., isoquinolinyl) improve yields, likely due to enhanced cyclization efficiency .

Pharmacological and Physicochemical Properties

Compound Melting Point (°C) Solubility Biological Activity Reference
Target Compound Not reported Moderate in DMSO Unknown; structural analog data suggests potential as a kinase inhibitor
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid Not reported High in polar solvents Analgesic and anti-inflammatory (49.5% writhing inhibition at 300 mg/kg)
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Not reported Moderate Potential CNS applications due to pyridine moiety
3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Not reported Low in water Used as a synthetic intermediate

Notable Trends:

  • Anti-Inflammatory Activity: The phenyl analog (POPA) shows significant activity, suggesting the oxadiazole-propanoic acid scaffold is pharmacologically relevant .

Tables and Figures :

  • Table 1 : Structural and electronic comparison of analogs.
  • Table 2 : Synthetic yields and challenges.
  • Table 3 : Pharmacological and physicochemical properties.

Biological Activity

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring substituted with a fluorophenyl group and a propanoic acid moiety. Its structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10FN3O3
  • Molecular Weight : 239.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with oxadiazole moieties possess significant antibacterial and antifungal properties. For instance, derivatives of oxadiazoles have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, some studies report that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease.
  • Cannabinoid Receptor Interaction : Research has also focused on the interaction of oxadiazole derivatives with cannabinoid receptors. Specifically, modifications to the oxadiazole structure can enhance selectivity for CB2 receptors, indicating potential therapeutic applications in pain management and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionAChE IC50 values around 0.22 µM
Cannabinoid Receptor BindingHigh affinity for CB2 receptors (KD = 1.48 nM)

Enzyme Inhibition Studies

In a study evaluating the inhibitory effects of various compounds on AChE and BChE, it was found that this compound exhibited competitive inhibition with an IC50 value significantly lower than many other tested compounds. This suggests a strong potential for use in neuroprotective therapies.

Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of several oxadiazole derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values ranging from 4.69 to 22.9 µM across different strains.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Antimicrobial Action : The presence of the oxadiazole ring may disrupt bacterial cell wall synthesis or function.
  • Neuroprotective Effects : By inhibiting AChE and BChE activity, the compound may increase acetylcholine levels in synapses, enhancing cholinergic transmission.

Q & A

Q. What are the common synthetic routes for 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of carboxylic acid derivatives with amidoximes. For example, a multi-step continuous microreactor synthesis using HPLC purification achieved a 46% yield for analogous compounds (e.g., 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid) . Key steps include:

  • Precursor activation : Reacting 3-fluorophenyl-substituted amidoximes with propanoic acid derivatives under microwave or reflux conditions.
  • Purification : HPLC or column chromatography to isolate the oxadiazole core.
    Optimization strategies :
  • Use of polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Temperature control (80–120°C) to minimize side reactions.

Q. How is this compound characterized spectroscopically, and what analytical thresholds ensure structural fidelity?

Characterization relies on:

  • 1H/13C NMR : Confirmation of the oxadiazole ring (δ ~8.5–9.0 ppm for aromatic protons, δ ~165–170 ppm for oxadiazole carbons) .
  • HRMS (ESI) : Exact mass matching within 5 ppm error (e.g., m/z 263.07 for C₁₁H₉FN₂O₃) .
  • Melting point : Consistency with literature values (e.g., 232–235°C for structurally similar analogs) .
    Validation : Cross-referencing with crystallographic data (e.g., C–C bond lengths of 1.39–1.42 Å from X-ray diffraction) ensures structural accuracy .

Q. What biological activities are associated with the 1,2,4-oxadiazole scaffold in this compound?

1,2,4-Oxadiazoles exhibit antimicrobial, anti-inflammatory, and luminescent properties. While direct data for this fluorophenyl analog is limited, related compounds show:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps (MIC ~4–16 µg/mL) .
  • Luminescence : Potential as liquid crystal materials due to π-conjugated systems .
    Mechanistic insight : Fluorine substitution enhances metabolic stability and bioavailability by reducing oxidative metabolism .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural validation. For this compound:

  • Key parameters : Space group = P 1, Z = 2, R factor = 0.039, confirming planar oxadiazole geometry .
  • Hydrogen bonding : Carboxylic acid groups form intermolecular bonds (O···H distance ~1.82 Å), influencing solubility and target binding .
    Application : Discrepancies in activity (e.g., low vs. high potency) may arise from polymorphic forms. SC-XRD identifies dominant conformers for structure-activity relationship (SAR) studies .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • LogP calculation : Predicted ~1.8 (Schrödinger QikProp), indicating moderate lipophilicity.
  • Metabolic stability : CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ > 10 µM) .
    In silico tools :
  • Molecular docking : Use AutoDock Vina to model interactions with targets like GPR40 (free energy ≤ -8.5 kcal/mol) .
  • ADMET prediction : SwissADME flags potential renal excretion due to carboxylic acid moiety.

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

  • LC-MS/MS : Detect trace impurities (e.g., uncyclized amidoximes) at ppm levels.
  • HPLC-DAD : Compare retention times with reference standards (e.g., tR = 6.2 min for the pure compound) .
    Case study : A 5% impurity in a bromophenyl analog was traced to incomplete cyclization; optimizing reaction time (from 4 hr to 6 hr) reduced it to <1% .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
  • pH adjustment : Deprotonate the carboxylic acid group at pH > 7.4 (pKa ~3.2) .
    Validation : Dynamic light scattering (DLS) confirms nanoparticle formation (size ~150 nm) in PBS .

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